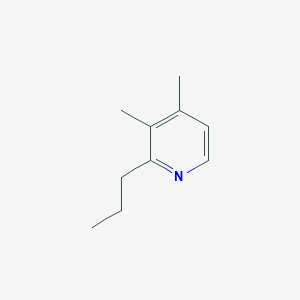
2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a related compound, demonstrates the versatility of triazine derivatives in chemical synthesis. This compound is synthesized in two steps from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, showcasing the reactivity of the triazine ring towards nucleophilic substitution reactions (Thorat, Bhong, & Karade, 2013). Another example includes the synthesis of 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine, achieved through nucleophilic substitution of cyanuric chloride with p-nitrophenol followed by reduction (Jia-bao, 2010).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, is characterized by the presence of hydrogen bonds and π-π interactions, contributing to their stability and potential for forming complex molecular assemblies. For instance, the crystal structures of related compounds exhibit C–H...F and C–H...π hydrogen bonds, forming dimeric Piedfort Units (PUs) and extended two-dimensional networks (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, highlighting their reactivity and utility as intermediates. For example, the use of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine in chlorination and oxidation reactions demonstrates the potential of triazine-based compounds for functional group transformations under mild conditions (Thorat, Bhong, & Karade, 2013).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, the crystal structure analysis of related compounds reveals their noncentrosymmetric nature and potential for nonlinear optical (NLO) applications, which are significant for materials science (Boese et al., 2002).
Chemical Properties Analysis
The chemical properties of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine and related compounds, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are key to their applications in organic synthesis. Their potential as reagents or intermediates in the synthesis of complex organic molecules is highlighted by their involvement in reactions leading to the formation of compounds with antimicrobial activity or as building blocks for high-performance materials (Thorat, Bhong, & Karade, 2013).
Wissenschaftliche Forschungsanwendungen
Photoinitiation in Acrylic Adhesives : It is used as a photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives and as a co-initiator in polymerization processes (Kabatc, Czech, & Kowalczyk, 2011).
Intermediate in Synthesis : It serves as a useful intermediate in synthesizing various chemical compounds, including 2-methylamino-4-methoxyl-6-methyl-triazine (Lei Zhi-jiang, 2004).
Condensation Agent in Amide Synthesis : As Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT), it is used in amide synthesis, offering two active sites on the triazine ring for amidation (Zhang & Lu, 2006).
Recyclable Iodine Reagent : 2,4,6-Tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine functions as a recyclable iodine reagent for chlorination and oxidation reactions (Thorat, Bhong, & Karade, 2013).
Synthesis of 1,3,5-Triazine Derivatives and Polymers : It acts as a precursor for synthesizing 1,3,5-triazine derivatives and their polymers, contributing to the field of polymer chemistry (Ninagawa, Kawazoe, & Matsuda, 1979).
Materials for Nonlinear Optics : The crystal structures of triazine derivatives have applications in octupolar nonlinear optics (Boese et al., 2002).
Antiviral Activity : Exhibiting inhibitory effects on viruses like vaccinia virus and encephalomyocarditis virus, and activity against Trichomonas vaginalis (Kreutzberger & Rose, 1986).
Antimicrobial Agent : Compounds synthesized with this molecule show antimicrobial activity, contributing to pharmaceutical research (Sareen, Khatri, Jain, & Sharma, 2006).
Polymer Synthesis : It is used in synthesizing hyperbranched poly(ether ketone) and other polymers with diverse applications (Cho et al., 2001).
UV Light Absorbers : Derivatives of this compound can function as UV light absorbers, having applications in materials science and protection against UV radiation (Jiang, Wang, & Li, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-5(12)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBKPROLZJRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382302 | |
| Record name | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |
CAS RN |
112748-46-6 | |
| Record name | 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112748-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

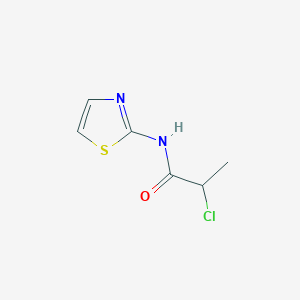

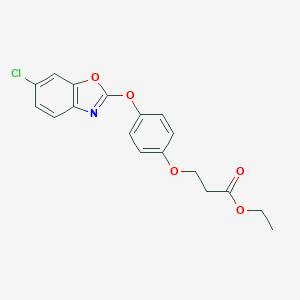
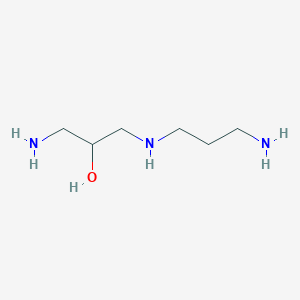

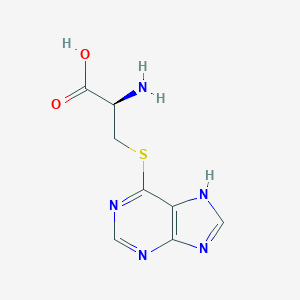
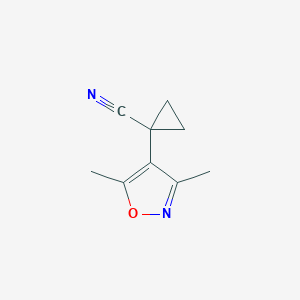
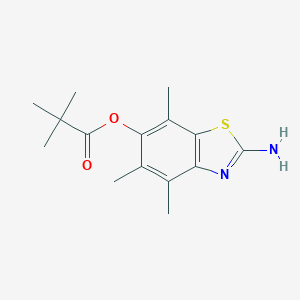
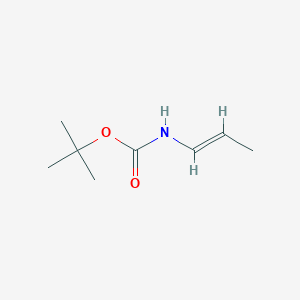
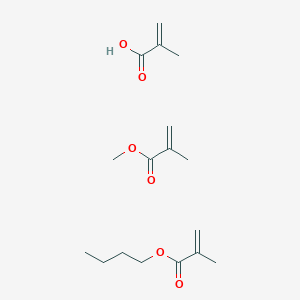
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)

![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
